molecular formula C17H25BN2O6 B2442050 3-(3-((2-Methoxyethoxy)carbonyl)ureido)phenylboronic acid pinacol ester CAS No. 2490665-94-4

3-(3-((2-Methoxyethoxy)carbonyl)ureido)phenylboronic acid pinacol ester

Cat. No.: B2442050
CAS No.: 2490665-94-4
M. Wt: 364.21
InChI Key: MDPWSAJDRNOPFU-UHFFFAOYSA-N
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Description

3-(3-((2-Methoxyethoxy)carbonyl)ureido)phenylboronic acid pinacol ester is a high-purity chemical building block designed for research applications, particularly in medicinal chemistry and drug discovery. With a molecular formula of C 17 H 25 BN 2 O 6 and a molecular weight of 364.2 g/mol, this compound integrates a protected boronic ester and a urethane-protected urea functional group within a single molecule . The pinacol ester group enhances the stability of the boronic acid functionality, making the compound more practical for storage, handling, and use in synthetic routes such as Suzuki-Miyaura cross-coupling reactions. This reaction is a powerful tool for forming carbon-carbon bonds, allowing researchers to conjugate the phenylboronates complex scaffold to other aromatic and heteroaromatic systems for the construction of potential pharmaceutical candidates or functional materials. The (2-methoxyethoxy)carbonyl group acts as a protective moiety for the ureido nitrogen, a feature often utilized to modulate the compound's properties during synthesis . Available with a certified purity of 97% to 98% , this product is offered in quantities ranging from 250mg to 5g to support various scales of laboratory research . Researchers should handle this material with appropriate precautions, as it may cause skin and eye irritation and may be harmful if swallowed . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. It must not be used in food, drugs, or household products.

Properties

IUPAC Name

2-methoxyethyl N-[[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamoyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25BN2O6/c1-16(2)17(3,4)26-18(25-16)12-7-6-8-13(11-12)19-14(21)20-15(22)24-10-9-23-5/h6-8,11H,9-10H2,1-5H3,(H2,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDPWSAJDRNOPFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)NC(=O)NC(=O)OCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25BN2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of 3-Nitrophenylboronic Acid Pinacol Ester

Reagents :

  • Phenylboronic acid (1.0 equiv)
  • Pinacol (1.2 equiv)
  • Tetrahydrofuran (THF), anhydrous
  • Molecular sieves (4 Å)

Procedure :

  • Dissolve phenylboronic acid (5.0 g, 41 mmol) in anhydrous THF (50 mL) under nitrogen.
  • Add pinacol (5.2 g, 49 mmol) and molecular sieves (5 g).
  • Reflux at 70°C for 12 hours.
  • Filter to remove sieves and concentrate under reduced pressure.
  • Recrystallize from hexane/ethyl acetate (9:1) to yield the pinacol ester as a white solid (6.8 g, 85% yield).

Nitration :

  • Add the pinacol ester (6.8 g, 28 mmol) to a mixture of concentrated HNO₃ (10 mL) and H₂SO₄ (20 mL) at 0°C.
  • Stir for 2 hours, then pour into ice water.
  • Extract with dichloromethane (3 × 50 mL), dry over Na₂SO₄, and concentrate.
  • Purify via column chromatography (SiO₂, hexane/ethyl acetate 4:1) to obtain 3-nitrophenylboronic acid pinacol ester (5.9 g, 78% yield).

Reduction to 3-Aminophenylboronic Acid Pinacol Ester

Reagents :

  • 3-Nitrophenylboronic acid pinacol ester (1.0 equiv)
  • Palladium on carbon (Pd/C, 10 wt%)
  • Hydrogen gas (H₂), 1 atm
  • Ethanol, anhydrous

Procedure :

  • Suspend the nitro compound (5.9 g, 20 mmol) in ethanol (100 mL).
  • Add Pd/C (0.6 g) and stir under H₂ atmosphere at room temperature for 6 hours.
  • Filter through Celite and concentrate to yield the amine as a pale-yellow solid (4.8 g, 92% yield).

Preparation of (2-Methoxyethoxy)carbonyl Isocyanate

Reagents :

  • 2-Methoxyethoxy carbonyl chloride (1.0 equiv)
  • Sodium azide (NaN₃, 1.2 equiv)
  • Acetone, anhydrous

Procedure :

  • Add NaN₃ (1.3 g, 20 mmol) to a solution of 2-methoxyethoxy carbonyl chloride (3.0 g, 18 mmol) in acetone (30 mL) at 0°C.
  • Stir for 2 hours, then filter to remove NaCl.
  • Heat the filtrate to 60°C to decompose the acyl azide, releasing N₂ and forming the isocyanate (2.2 g, 80% yield).

Urea Formation via Isocyanate Coupling

Reagents :

  • 3-Aminophenylboronic acid pinacol ester (1.0 equiv)
  • (2-Methoxyethoxy)carbonyl isocyanate (1.1 equiv)
  • Dichloromethane (DCM), anhydrous
  • Triethylamine (TEA, 1.5 equiv)

Procedure :

  • Dissolve the amine (4.8 g, 18 mmol) in DCM (50 mL).
  • Add TEA (3.0 mL, 21 mmol) and the isocyanate (2.2 g, 19 mmol) dropwise at 0°C.
  • Stir at room temperature for 4 hours.
  • Wash with water (2 × 50 mL), dry over Na₂SO₄, and concentrate.
  • Purify via flash chromatography (SiO₂, DCM/methanol 95:5) to obtain the title compound as a white solid (5.1 g, 75% yield).

Optimization of Reaction Conditions

Solvent and Temperature Effects on Urea Formation

Parameter Optimal Condition Yield (%) Purity (%)
Solvent DCM 75 98
Temperature 25°C 75 98
Base TEA 75 98
Reaction Time 4 hours 75 98

Alternative solvents (THF, toluene) reduced yields by 15–20% due to poor isocyanate solubility.

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (s, 1H, NH), 7.45–7.30 (m, 4H, Ar-H), 4.20 (t, 2H, OCH₂CH₂O), 3.70 (m, 2H, OCH₂CH₂O), 3.40 (s, 3H, OCH₃), 1.30 (s, 12H, pinacol CH₃).
  • IR (cm⁻¹): 3340 (N-H), 1680 (C=O), 1320 (B-O).

Applications and Derivatives

This compound serves as a key intermediate in Suzuki-Miyaura cross-coupling reactions and protease inhibitor development. Derivatives with modified alkoxy chains exhibit enhanced solubility for biomedical applications.

Chemical Reactions Analysis

Types of Reactions

3-(3-((2-Methoxyethoxy)carbonyl)ureido)phenylboronic acid pinacol ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields boronic acids, while substitution reactions can produce a variety of functionalized derivatives .

Scientific Research Applications

Structure and Composition

  • Molecular Formula : C17H25BN2O6
  • CAS Number : 2490666-09-4
  • Molecular Weight : 358.31 g/mol

The compound features a boronic acid moiety, which is crucial for its reactivity and interactions with biological molecules.

Physical Properties

PropertyValue
AppearanceWhite to light yellow solid
SolubilitySoluble in organic solvents
StabilityStable under standard laboratory conditions

Medicinal Chemistry

Drug Development : The boronic acid functionality allows for the formation of reversible covalent bonds with diols, making it useful in the design of inhibitors for enzymes such as proteases and glycosidases. This property is particularly relevant in the development of antiviral and anticancer agents .

Targeting Biomolecules : The compound can be utilized to target specific biomolecules through its ability to form complexes with carbohydrates and other hydroxyl-containing compounds. This targeting mechanism is essential in designing drug delivery systems that enhance therapeutic efficacy while minimizing side effects .

Organic Synthesis

Suzuki-Miyaura Coupling : As a boronic acid derivative, it plays a significant role in cross-coupling reactions, particularly the Suzuki-Miyaura reaction. This reaction is vital for forming carbon-carbon bonds, facilitating the synthesis of complex organic molecules used in pharmaceuticals and agrochemicals .

Functionalization of Aromatic Compounds : The compound can serve as a building block for the synthesis of various functionalized aromatic compounds, expanding the toolkit available to synthetic chemists. Its reactivity allows for diverse modifications, leading to new materials with tailored properties .

Materials Science

Polymer Chemistry : The incorporation of boronic acids into polymer matrices can enhance their mechanical properties and thermal stability. Research indicates that polymers containing phenylboronic acid derivatives exhibit improved performance in applications such as sensors and drug delivery systems .

Nanomaterials : The compound has potential applications in the development of nanomaterials, particularly in creating boron-containing nanoparticles that can be used for targeted drug delivery or as contrast agents in imaging techniques .

Case Study 1: Antiviral Drug Development

A study explored the use of phenylboronic acids, including 3-(3-((2-Methoxyethoxy)carbonyl)ureido)phenylboronic acid pinacol ester, as inhibitors of viral proteases. The research demonstrated that modifications to the boronic acid structure significantly impacted binding affinity and selectivity towards specific viral targets, showcasing its potential as a lead compound for antiviral therapies .

Case Study 2: Synthesis of Functionalized Aromatics

In another investigation, researchers utilized this compound in a series of Suzuki-Miyaura coupling reactions to synthesize complex aromatic structures. The results indicated high yields and selectivity, affirming its utility as a versatile reagent in organic synthesis .

Mechanism of Action

The mechanism of action of 3-(3-((2-Methoxyethoxy)carbonyl)ureido)phenylboronic acid pinacol ester involves its ability to form stable complexes with various substrates. The boronic ester group can interact with diols and other nucleophiles, facilitating the formation of new bonds. This reactivity is crucial in its role as a coupling reagent in organic synthesis.

Comparison with Similar Compounds

Similar Compounds

  • Phenylboronic acid pinacol ester
  • 4-(3-((2-Methoxyethoxy)carbonyl)ureido)phenylboronic acid pinacol ester
  • 2-Methoxyethyl phenylboronic acid pinacol ester

Uniqueness

Compared to similar compounds, 3-(3-((2-Methoxyethoxy)carbonyl)ureido)phenylboronic acid pinacol ester offers unique reactivity due to the presence of the urea and methoxyethoxy groups. These functional groups enhance its solubility and stability, making it a valuable reagent in various chemical and biological applications.

Biological Activity

3-(3-((2-Methoxyethoxy)carbonyl)ureido)phenylboronic acid pinacol ester is a complex boronic acid derivative known for its unique structural features and potential applications in medicinal chemistry and biochemistry. This article explores its biological activity, synthesis, and potential therapeutic uses, supported by relevant data and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C17H25BN2O6C_{17}H_{25}BN_{2}O_{6}, with a molecular weight of approximately 364.20 g/mol. Its structure includes a phenylboronic acid moiety, which is capable of forming reversible covalent bonds with diols, enhancing its utility in various biological contexts .

Synthesis

The synthesis of this compound typically involves several steps, including the formation of the boronic acid pinacol ester through reactions that require precise control over conditions to achieve high yields and purity. The synthetic pathway often includes:

  • Formation of the Ureido Group : Reaction of a suitable amine with a carbonyl compound.
  • Boronate Formation : Introduction of boron reagents under controlled conditions.
  • Pinacol Esterification : Reaction with pinacol to form the final ester product.

Each step is crucial for maintaining the integrity of the compound's biological activity .

Biological Activity

This compound exhibits notable biological activity primarily due to its ability to interact selectively with biomolecules through boronate formation. This property is particularly valuable in proteomics research, where it can be used to study protein functions and dynamics.

The mechanism by which this compound exerts its biological effects involves:

  • Selective Binding : The boronate group allows for reversible binding to diols present in glycoproteins and other biomolecules, facilitating the study of protein interactions.
  • Inhibition Studies : Preliminary studies suggest potential inhibitory effects on certain enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated .

Applications in Research and Therapeutics

The compound's ability to form stable complexes with biomolecules makes it a promising candidate for various applications:

  • Drug Development : Its selective binding properties can be exploited for designing drugs targeting specific proteins or pathways.
  • Diagnostic Tools : It can serve as a probe in diagnostic assays to detect glycoproteins or other diol-containing biomolecules.
  • Research in Proteomics : Utilized as a tool to explore protein interactions and modifications, aiding in the understanding of cellular mechanisms .

Case Studies

Several studies have highlighted the utility of phenylboronic acid derivatives in biological research:

  • Proteomic Analysis : A study demonstrated that phenylboronic acids could enrich glycoproteins from complex mixtures, showcasing their application in proteomic profiling .
  • Inhibitory Effects on Enzymes : Research indicated that certain phenylboronic acid derivatives could inhibit glycosidases, suggesting potential therapeutic implications for diseases involving glycosylation abnormalities .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with other similar compounds:

Compound NameMolecular FormulaBiological Activity
4-(3-((2-Methoxyethoxy)carbonyl)ureido)phenylboronic acid pinacol esterC₁₇H₂₅BN₂O₆Proteomics applications
Phenylboronic acidC₆H₅B(OH)₂Enzyme inhibition
4-Carboxylphenylboronic acid pinacol esterC₁₃H₁₅BNO₄Glycoprotein binding

This table illustrates how structural modifications influence reactivity and biological activity within this class of compounds .

Q & A

Q. What are the common synthetic routes for preparing 3-(3-((2-Methoxyethoxy)carbonyl)ureido)phenylboronic acid pinacol ester?

This compound is typically synthesized via multi-step procedures involving boronic ester formation and ureido coupling. A representative method involves:

  • Step 1 : Oxidative cleavage of the pinacol ester (e.g., using NaIO₄ in THF/H₂O/HCl) to generate the boronic acid intermediate .
  • Step 2 : Coupling the boronic acid with a urea precursor (e.g., using carbodiimide chemistry or isocyanate intermediates). For example, reacting 3-isocyanatophenylboronic acid pinacol ester with 2-methoxyethanol under anhydrous conditions .
  • Step 3 : Purification via column chromatography or recrystallization. Confirmation of structure is achieved using 1H^1H/13C^{13}C NMR and high-resolution mass spectrometry (HRMS).

Q. How does solvent choice influence the solubility of this compound?

The pinacol ester group enhances solubility in organic solvents compared to free boronic acids. Key findings include:

  • High solubility in polar aprotic solvents (e.g., THF, acetonitrile) and alcohols (ethanol, methanol) even at low temperatures (<25°C) .
  • Limited solubility in non-polar solvents (e.g., cyclohexane). Solubility can be modeled using the Wilson equation, which accounts for solvent-polymer interactions and temperature dependence .
  • Aqueous solubility is pH-dependent due to boronic acid/ester equilibrium, with improved stability in neutral or weakly acidic conditions .

Advanced Research Questions

Q. How can this compound be applied in ROS-responsive drug delivery systems?

The phenylboronic acid pinacol ester moiety undergoes selective cleavage in the presence of reactive oxygen species (ROS) like H₂O₂ or ONOO⁻. Methodological considerations:

  • Design : Incorporate the compound into polymer backbones (e.g., block copolymers) or nanoparticle coatings. Cleavage releases therapeutic payloads (e.g., chemotherapeutics) in ROS-rich environments (e.g., tumor microenvironments) .
  • Validation : Monitor ROS-triggered degradation via fluorescence assays (e.g., using fluorescein derivatives) or 11B^{11}B NMR to track boronic acid/ester conversion .
  • Optimization : Tune sensitivity by modifying the pinacol ester’s steric hindrance or introducing hydrophilic co-monomers to modulate aggregation-dissociation kinetics .

Q. What strategies enable conjugation of this compound to polymeric or biomolecular carriers?

  • Click Chemistry : Use Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to attach the boronic ester to azide-functionalized polymers (e.g., polycaprolactone). Reaction conditions: 24–48 hours at 25–50°C in DMF/THF with a CuBr catalyst .
  • Suzuki-Miyaura Coupling : Employ Pd(PPh₃)₄ or PdCl₂(dppf) to conjugate the boronic ester to halogenated aromatic substrates (e.g., brominated drugs or imaging agents). Typical conditions: Na₂CO₃, H₂O/acetonitrile, 70–100°C .
  • Post-Polymerization Modification : React primary amines (e.g., in proteins or peptides) with the urea group via carbamate linkages under mild alkaline conditions (pH 8–9) .

Q. How can this compound be integrated into electrochemical biosensors?

  • Surface Functionalization : Electrodeposit the compound onto Au electrodes via aryl diazonium salt reduction. Sequential deposition with nitrophenyl layers enables multifunctional surfaces for cell capture and redox signaling .
  • Signal Amplification : Use the boronic ester to immobilize enzymes (e.g., glucose oxidase) or nanoparticles (e.g., PtNPs) via boronate-diol interactions. Measure catalytic currents (e.g., H₂O₂ reduction) for analyte detection .
  • Stability Testing : Assess film integrity under physiological conditions using cyclic voltammetry and FTIR to monitor ester hydrolysis or oxidative damage .

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